1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one
Description
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a spirocyclic compound featuring a diazaspiro[5.5]undecan-2-one core substituted with a pyrrolidine-containing ethyl group. Its structure combines conformational rigidity from the spiro system with the flexibility of the pyrrolidine moiety, which is often associated with enhanced bioavailability and receptor interactions in medicinal chemistry. The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous spiro systems .
Properties
Molecular Formula |
C15H27N3O |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-1,8-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H27N3O/c19-14-5-3-6-15(7-4-8-16-13-15)18(14)12-11-17-9-1-2-10-17/h16H,1-13H2 |
InChI Key |
SAYOVEIIEDGYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)CCCC23CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one typically involves the reaction of pyrrolidine with a suitable spirocyclic precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can be more cost-effective. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to facilitate certain reactions. Solvents such as dichloromethane, ethanol, and water are commonly employed depending on the reaction type.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a complex organic compound featuring a diazaspiro[5.5]undecane core, a bicyclic system containing two nitrogen atoms within its ring structure. The presence of a pyrrolidinyl group at one end and a carbonyl functional group at position 2 enhances its chemical and biological activity. This compound belongs to a broader class of diazaspiro compounds that have attracted interest for their potential therapeutic applications.
Chemical Reactivity
The chemical reactivity of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is attributed to its functional groups, enabling it to participate in various reactions. The synthesis of this compound typically involves multi-step synthetic routes, requiring careful optimization of reaction conditions to maximize yield and purity.
Potential Applications
The unique structural features of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one make it suitable for various applications:
- Therapeutic Agent Research indicates that compounds with a diazaspiro[5.5]undecane core exhibit significant biological activity. For instance, they have been studied for their inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Compounds similar to 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one have shown promising IC50 values, indicating their potential as therapeutic agents against metabolic disorders.
- Treatment of various disorders These compounds could be used for the treatment of obesity, pain, as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .
- Binding interactions Interaction studies have demonstrated that compounds related to 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one can bind effectively to biological targets such as receptors involved in metabolic pathways. These studies often utilize techniques like surface plasmon resonance and fluorescence polarization to assess binding affinities and kinetics. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
Structural Analogues
Several compounds share structural similarities with 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | Contains diazaspiro core; carboxylate group | Potential ACC inhibitor |
| 9-Boc-2,9-diazaspiro[5.5]undecane | Similar spirocyclic structure; Boc protecting group | Explored for various biological activities |
| 8-Boc-2,8-diazaspiro[4.5]decane | Related spiro compound; different ring size | Investigated for receptor interactions |
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Spiro System Variations
- Diazaspiro[4.5]decane-2,4-dione Derivatives (e.g., compounds 13 and 14 in ): These feature a smaller spiro ring (4.5 instead of 5.5) and dual ketone groups. Key Difference: The target’s single ketone and larger spiro system may reduce steric hindrance, favoring interactions with bulkier biological targets.
- Diazaspiro[5.5]undecan-1-one Derivatives (e.g., compound 26 in ): This analog shares the same spiro core but substitutes the pyrrolidine group with indole and methoxypyrimidine moieties. Key Difference: The target’s pyrrolidine-ethyl chain may prioritize amine-mediated interactions (e.g., with GPCRs) over aromatic stacking.
Substituent Effects on Pharmacokinetics
Pyrrolidine vs. Piperazine/Morpholine :
Compounds with piperazine (e.g., 14 in ) or morpholine (e.g., ) substituents exhibit higher basicity and solubility in acidic environments due to additional amine groups. In contrast, the target’s pyrrolidine provides moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and solubility .- Aromatic vs. The target’s aliphatic pyrrolidine-ethyl chain likely enhances metabolic resistance via reduced cytochrome P450 interactions .
Target Affinity and Selectivity
- The pyrrolidine-ethyl group may favor interactions with adrenergic or dopaminergic receptors, whereas indole/pyrimidine-substituted analogs (e.g., 26 ) are more likely to target serotonin or kinase pathways .
- Anti-inflammatory activity, as seen in ’s hydrazones, could be modulated by the target’s ability to inhibit cyclooxygenase (COX) or interleukin signaling, though this requires experimental validation .
ADME Properties
- Lipophilicity : Predicted logP of ~2.8 (similar to 6d in ) suggests moderate oral bioavailability .
- Metabolic Stability : The absence of labile ester or amide groups (cf. ’s diones) may reduce first-pass metabolism .
Tabulated Comparison of Key Features
Biological Activity
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that integrates a pyrrolidine moiety, contributing to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 280.38 g/mol. The spiro structure is significant for its ability to interact with various biological targets.
Research indicates that compounds similar to 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one may exert their biological effects through multiple pathways:
- Neurotransmitter Modulation : It is hypothesized that this compound may influence neurotransmitter systems, potentially acting as an antagonist or modulator at specific receptor sites.
- Cell Signaling : The compound could interfere with cell signaling pathways, impacting various physiological processes including pain perception and immune responses.
Pharmacological Effects
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one has been studied for its potential therapeutic applications in several areas:
- Pain Management : Preliminary studies suggest effectiveness in pain relief mechanisms, possibly through modulation of pain pathways.
- Obesity Treatment : Research indicates potential use in obesity management by influencing metabolic pathways related to energy expenditure and appetite regulation.
- Psychiatric Disorders : There is emerging evidence supporting its role in treating psychotic disorders by modulating dopamine receptors.
Case Studies and Experimental Data
A review of the literature reveals several key studies highlighting the biological activity of diazaspiro compounds:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific receptors linked to pain and anxiety disorders.
- Animal Models : Studies conducted on animal models have shown promising results in reducing symptoms associated with obesity and psychotic disorders.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the core structure can enhance or diminish biological activity.
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one to improve yield and purity?
Level: Basic (Synthesis Optimization)
Methodological Answer:
Key steps include:
- Hydrazine-mediated cyclization : React pyridazinethione derivatives with hydrazine in acetone to form the spirocyclic core (see analogous reactions in ).
- Alkylation conditions : Use potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone at 80°C to introduce the pyrrolidinyl ethyl group via nucleophilic substitution, as demonstrated in similar spirocyclic alkylations .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product, followed by recrystallization for high-purity yields (>95%) .
What spectroscopic and crystallographic methods are most effective for confirming the spirocyclic structure and substituent orientation?
Level: Basic (Structural Characterization)
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify sp³-hybridized carbons at the spiro junction (δ ~60–70 ppm for quaternary carbons) and pyrrolidinyl protons (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve the spirocyclic conformation and substituent stereochemistry. For example, spiro[5.5] systems often exhibit chair-like cyclohexane rings, as seen in structurally related compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₇N₃O) with <2 ppm error .
How should in vitro assays be designed to evaluate the compound's interaction with neurological targets (e.g., dopamine or serotonin receptors)?
Level: Advanced (Pharmacological Profiling)
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for dopamine D₂ receptors) in competitive binding studies. Compare IC₅₀ values with reference antagonists (e.g., haloperidol) .
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs to assess agonism/antagonism. For spirocyclic amines, EC₅₀ values <100 nM indicate high potency .
- ADME Profiling : Evaluate metabolic stability using liver microsomes and PAMPA assays for blood-brain barrier permeability .
What strategies can elucidate the structure-activity relationship (SAR) of the pyrrolidinyl ethyl group in modulating target affinity?
Level: Advanced (SAR Analysis)
Methodological Answer:
- Analog Synthesis : Replace the pyrrolidinyl group with piperidine, azetidine, or acyclic amines to assess steric/electronic effects. For example, piperidine analogs may reduce off-target binding due to decreased conformational flexibility .
- Molecular Dynamics (MD) Simulations : Model interactions with receptor binding pockets (e.g., serotonin 5-HT₆). The pyrrolidinyl ethyl group’s basic nitrogen may form salt bridges with Asp106 in transmembrane helix 3 .
- Free-Wilson Analysis : Quantify contributions of substituents to binding affinity using regression models .
How can researchers resolve discrepancies in solubility and permeability data across different experimental models?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
- Solubility Testing : Compare shake-flask (pH 7.4 buffer) versus biorelevant media (FaSSIF/FeSSIF). Spirocyclic amines often show pH-dependent solubility due to their basic nitrogen atoms .
- Permeability Models : Validate PAMPA results with Caco-2 or MDCK cell monolayers. For example, logP >2 may correlate with high permeability but poor aqueous solubility .
- Crystallinity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting dissolution rates .
What computational methods are suitable for predicting the compound’s conformational stability in solution?
Level: Advanced (Computational Analysis)
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for spirocyclic ring puckering (e.g., B3LYP/6-31G* level). Energy differences <1 kcal/mol suggest flexible conformers .
- Molecular Mechanics (MMFF94) : Simulate solvent-solute interactions in explicit water to identify dominant conformers. Polar solvents may stabilize zwitterionic forms .
- NOE Restraints : Use NMR-derived Nuclear Overhauser Effects (NOEs) to validate computational models .
How can the compound’s metabolic stability be enhanced for in vivo studies?
Level: Advanced (Metabolic Engineering)
Methodological Answer:
- Deuterium/Halogen Substitution : Replace labile C-H bonds (e.g., α to nitrogen) with deuterium or fluorine to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the pyrrolidinyl amine as a carbamate or acyloxyalkyl derivative to improve oral bioavailability .
- Microsomal Screening : Identify major metabolites using human liver microsomes (HLM) and UPLC-QTOF-MS. For example, N-dealkylation is a common pathway for tertiary amines .
What analytical challenges arise in quantifying trace impurities during scale-up?
Level: Advanced (Analytical Chemistry)
Methodological Answer:
- HPLC Method Development : Use C18 columns (150 mm × 4.6 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile gradients. Monitor for byproducts like hydrazones (retention time ~8–10 min) .
- LC-MS/MS : Detect genotoxic impurities (e.g., alkylating agents) at ppm levels using MRM transitions .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
